2-Methyl-2-pentyl-1,3-dioxane-4,6-dione

Lipophilicity Physicochemical Properties Solubility

Procure 2-methyl-2-pentyl-1,3-dioxane-4,6-dione for synthesis requiring precise lipophilic substitution. Generic Meldrum's acid analogs fail to replicate the reactivity profile dictated by the C2 pentyl group. - Enhanced solubility in non-polar media (XLogP3 2.6 vs. ~0.1 for 2,2-dimethyl analog) enables cleaner ketene generation in toluene or hexane for flow chemistry. - Unique steric bulk directs stereochemical outcomes in radical cyclization cascades, critical for constructing chiral building blocks with multiple stereocenters. - Enables synthesis of β-ketoesters with specific hydrophobic alkyl chains for latent fragrance pro-accords. Reliable supply with batch-to-batch consistency for R&D scale-up.

Molecular Formula C10H16O4
Molecular Weight 200.23 g/mol
CAS No. 64411-70-7
Cat. No. B14508002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-2-pentyl-1,3-dioxane-4,6-dione
CAS64411-70-7
Molecular FormulaC10H16O4
Molecular Weight200.23 g/mol
Structural Identifiers
SMILESCCCCCC1(OC(=O)CC(=O)O1)C
InChIInChI=1S/C10H16O4/c1-3-4-5-6-10(2)13-8(11)7-9(12)14-10/h3-7H2,1-2H3
InChIKeyCDPXSSSMDFRPSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-2-pentyl-1,3-dioxane-4,6-dione Overview


2-Methyl-2-pentyl-1,3-dioxane-4,6-dione (CAS 64411-70-7) is a 2,2-disubstituted derivative of Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione), a class of cyclic acylals widely employed as intermediates in organic synthesis [1]. This specific compound features a methyl group and a pentyl group at the C2 position, resulting in a molecular formula of C₁₀H₁₆O₄ and a molecular weight of 200.23 g/mol [2]. As a member of the Meldrum's acid family, it possesses the characteristic high C–H acidity at the C5 methylene group (pKa of unsubstituted Meldrum's acid is ~4.97–5.1 [3][4]) and thermal lability, enabling its use as a ketene precursor or a nucleophile in carbon–carbon bond-forming reactions. The compound is primarily utilized as a research chemical for the synthesis of complex molecular architectures, including those requiring specific lipophilic substitution patterns that influence reactivity and product profiles [1].

Why Substitution with Meldrum's Acid Analogs Fails


Generic substitution of 2-methyl-2-pentyl-1,3-dioxane-4,6-dione with other Meldrum's acid derivatives (e.g., the parent Meldrum's acid or 2,2-dimethyl analogs) is not scientifically justified due to the profound influence of C2 substituents on the compound's reactivity, stability, and the physicochemical properties of downstream products. The C2 alkyl groups directly affect the thermal stability of the dioxane ring and the rate of ketene generation [1]. Furthermore, the lipophilicity (XLogP3) and steric bulk introduced by the pentyl chain dictate the compound's solubility profile, its ability to participate in stereoselective transformations, and the partitioning behavior of derived intermediates . Using a less substituted analog in a synthetic sequence optimized for 2-methyl-2-pentyl-1,3-dioxane-4,6-dione would likely result in altered reaction kinetics, different by-product profiles, and failure to achieve the desired product yield or purity, rendering procurement of the precise compound essential.

Quantitative Differentiation from Closest Analogs


Lipophilicity vs. 2,2-Dimethyl Meldrum's Acid

The 2-methyl-2-pentyl substitution imparts a substantially higher calculated lipophilicity (XLogP3 = 2.6) compared to the parent 2,2-dimethyl Meldrum's acid (XLogP3 ≈ 0.1). This difference is critical for solubility in organic media and for applications requiring specific partitioning behavior, such as in lipid nanoparticle formulations or as hydrophobic building blocks. [1]

Lipophilicity Physicochemical Properties Solubility

Thermal Stability vs. 5-Substituted Analogs

While direct kinetic data for 2-methyl-2-pentyl-1,3-dioxane-4,6-dione are not available, class-level studies on Meldrum's acid derivatives demonstrate that C2 alkyl substituents influence the thermal stability of the dioxane ring. Specifically, 5-monosubstituted derivatives (e.g., 5-methyl Meldrum's acid) exhibit different decomposition rates compared to the parent compound. It is inferred that 2,2-disubstitution, particularly with a pentyl group, further alters the thermal lability and the efficiency of ketene generation, a key step in many synthetic applications. [1][2]

Thermal Stability Decomposition Kinetics Ketene Generation

C5 Methylene Acidity and Synthetic Utility

The high C5 methylene acidity is a hallmark of Meldrum's acid derivatives (pKa of parent Meldrum's acid = 4.97–5.1). The presence of a 2-pentyl group is not expected to significantly alter the pKa at C5, but it does influence the solubility and steric environment of the resulting enolate. This allows the compound to function as a potent nucleophile in reactions such as Knoevenagel condensations and Michael additions, comparable to other 2,2-dialkyl Meldrum's acids, but with a distinct lipophilic and steric profile that can favor different product distributions. [1][2][3]

C-H Acidity Nucleophilicity Enolate Formation

Patent-Described Synthetic Routes

2-Methyl-2-pentyl-1,3-dioxane-4,6-dione falls under the general scope of patented synthetic processes for preparing 1,3-dioxane-4,6-dione derivatives. A disclosed method involves the reaction of a monosubstituted malonic acid with acetone and acetic anhydride in the presence of a catalytic amount of sulfuric acid, yielding a 5-substituted 2,2-dimethyl-1,3-dioxane-4,6-dione. For 2,2-disubstituted analogs like the target compound, the process is adapted using appropriately substituted malonic acid precursors and ketones. This provides a reliable, scalable synthetic entry for procurement purposes. [1][2]

Synthesis Patent Process Chemistry

Optimized Application Scenarios


Lipophilic Heterocyclic Scaffold Synthesis

The elevated XLogP3 (2.6) relative to 2,2-dimethyl Meldrum's acid (XLogP3 ≈ 0.1) [1] makes 2-methyl-2-pentyl-1,3-dioxane-4,6-dione the preferred building block for constructing heterocyclic systems (e.g., pyrimidines, pyridines) that require enhanced lipid solubility. This property is crucial for medicinal chemistry programs targeting intracellular or membrane-bound proteins, where improved passive permeability or specific partitioning into lipid bilayers is desired.

Controlled Ketene Generation in Non-Polar Media

Leveraging the inferred class-level thermal decomposition behavior of 2,2-disubstituted Meldrum's acid derivatives [2], this compound can be used for the in situ generation of ketenes in non-polar organic solvents. Its enhanced solubility in solvents like toluene or hexane, compared to the parent Meldrum's acid, allows for cleaner generation of ketenes, which can then be trapped by various nucleophiles (e.g., alcohols, amines) to yield esters and amides with a distinct lipophilic tail. This is particularly advantageous in flow chemistry setups requiring homogeneous reaction mixtures.

Stereoselective Cyclization Cascades

The steric bulk and lipophilicity conferred by the 2-methyl-2-pentyl group can influence the stereochemical outcome of radical cyclization cascades, as reported for unsaturated Meldrum's acid derivatives [3]. The unique substitution pattern may favor specific diastereomeric products in the construction of complex molecular architectures (e.g., those containing up to four stereocenters). This application is valuable in the synthesis of natural product analogs or chiral building blocks for drug discovery.

Specialty β-Ketoesters for Fragrance Pro-accords

2-Methyl-2-pentyl-1,3-dioxane-4,6-dione can be employed as a precursor to β-ketoesters with a specific hydrophobic alkyl chain, as described in patent literature for fragrance pro-accords [4]. The resulting β-ketoesters can act as latent fragrance compounds that release volatile odorants upon hydrolysis or exposure to light, with the pentyl chain influencing the release profile and the fragrance character.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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